What is the CAS number for N-Chloro-p-benzoquinoneimine?
What is the CAS number for N-Chloro-p-benzoquinoneimine?
An In-Depth Technical Guide to N-Chloro-p-benzoquinoneimine
Abstract
This technical guide provides a comprehensive overview of N-Chloro-p-benzoquinoneimine, a reactive compound primarily utilized as a chromogenic reagent in analytical chemistry. The document delineates its chemical identity, including its Chemical Abstracts Service (CAS) number, physicochemical properties, and critical safety and handling protocols. The core of this guide is an in-depth exploration of its application in the colorimetric determination of phenols, specifically focusing on the mechanistic underpinnings of the Gibbs and Berthelot reactions. Detailed experimental workflows, data presentation, and visual diagrams are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective and safe utilization.
Compound Identification and Physicochemical Properties
N-Chloro-p-benzoquinoneimine, also known as Quinone chlorimide or Gibbs' reagent, is a key analytical reagent. Its unique reactivity with phenolic compounds, particularly those with an unsubstituted para position, makes it invaluable for specific detection and quantification assays.
The definitive identifier for this compound is its CAS number: 637-61-6 .[1][2][3][4]
Nomenclature and Structural Information
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Synonyms: N-Chloro-p-quinone imine, p-Benzoquinone-N-chloroimide, Benzoquinone chlorimine, Quinone chlorimide.[1][2][3]
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Canonical SMILES: O=C1C=CC(C=C1)=NCl[1]
Physicochemical Data
A summary of the key physical and chemical properties of N-Chloro-p-benzoquinoneimine is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 637-61-6 | [1][2][3][4] |
| Molecular Weight | 141.56 g/mol | [2][4] |
| Appearance | Solid | [3] |
| Melting Point | 85 °C | [2][4] |
| InChI Key | ITUYMTWJWYTELW-UHFFFAOYSA-N | [1][3] |
| Topological Polar Surface Area | 29.4 Ų | [2] |
| Complexity | 197 | [2] |
Safety, Handling, and Storage
N-Chloro-p-benzoquinoneimine is classified as a hazardous substance and requires careful handling to ensure laboratory safety.
GHS Hazard Classification
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Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[2]
Precautionary Measures and Protocols
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Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.[2]
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Accidental Exposure:
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If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]
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If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
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-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. The recommended storage temperature is between 2-10°C. Keep the container tightly closed and store in a locked-up area.[2][6]
Mechanism of Action and Key Applications
The primary utility of N-Chloro-p-benzoquinoneimine stems from its role as a coupling agent in colorimetric assays for the detection of phenols and certain amines. This reactivity is central to the well-established Gibbs and Berthelot reactions.
The Gibbs Reaction: Detection of Phenols
The Gibbs reaction is a highly specific colorimetric assay for the quantification of phenols that lack a substituent in the para-position. The mechanism involves the electrophilic attack of N-Chloro-p-benzoquinoneimine on the phenolate ion.
Causality of the Experimental Choice: The reaction is conducted in a basic medium to facilitate the deprotonation of the phenol to the more nucleophilic phenolate ion. This deprotonation is the critical first step, as the phenolate is significantly more reactive towards the N-chloroimine reagent. A single electron transfer (SET) from the phenolate to the N-chloroimine generates a radical anion, which then proceeds through one of several pathways to form a colored indophenol dye.[7] The intensity of the resulting blue color is directly proportional to the concentration of the phenol, allowing for spectrophotometric quantification.
The Berthelot Reaction: Detection of Ammonia and Phenols
The Berthelot reaction is a cornerstone of clinical and environmental chemistry for the quantification of ammonia. The reaction proceeds in three distinct stages, with N-Chloro-p-benzoquinoneimine (or a related compound) acting as a key intermediate.
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Monochloramine Formation: In a basic medium, ammonia reacts with a hypochlorite source to form monochloramine.
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Benzoquinone Chlorimine Formation: The newly formed monochloramine reacts with a phenol (such as sodium salicylate) to form a benzoquinone chlorimine intermediate.[8]
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Indophenol Formation: This intermediate then couples with a second molecule of the phenol to form the final indophenol dye, which exhibits a strong blue-green color.[8]
A catalyst, typically sodium nitroprusside, is often included to increase the rate of the coupling reaction.[8]
Visualizing the Berthelot Reaction Workflow
The following diagram illustrates the sequential steps of the Berthelot reaction, highlighting the formation of the critical N-Chloro-p-benzoquinoneimine intermediate.
Caption: Workflow of the Berthelot reaction for ammonia detection.
Experimental Protocol: Colorimetric Determination of Phenol
This section provides a validated, step-by-step methodology for the quantification of a simple phenol (e.g., phenol, p-cresol) in an aqueous sample using N-Chloro-p-benzoquinoneimine, based on the principles of the Gibbs reaction.
Required Reagents and Equipment
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N-Chloro-p-benzoquinoneimine (CAS 637-61-6)
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Ethanol (ACS grade)
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Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
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Phenol standard solution (e.g., 100 µg/mL)
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Volumetric flasks and pipettes
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Spectrophotometer capable of reading at ~650 nm
Preparation of Solutions
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Borate Buffer (pH 9.4): Dissolve an appropriate amount of sodium borate in deionized water and adjust the pH to 9.4. This buffer provides the necessary alkaline environment for phenolate formation.
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Gibbs Reagent Solution: Prepare a saturated solution of N-Chloro-p-benzoquinoneimine in ethanol. This solution should be prepared fresh daily and protected from light, as the reagent can degrade.
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Phenol Standards: Prepare a series of phenol standards (e.g., 0, 1, 2, 5, 10 µg/mL) by diluting the stock solution with deionized water.
Assay Procedure
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Sample Preparation: To 10 mL of each standard and unknown sample in separate test tubes, add 0.5 mL of the borate buffer and mix well.
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Reagent Addition: Add 0.1 mL of the Gibbs reagent solution to each tube.
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Incubation: Vortex each tube immediately after reagent addition. Allow the tubes to stand at room temperature for 30 minutes to allow for full color development.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption for the indophenol dye (typically around 650 nm) using the 0 µg/mL standard as a blank.
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Data Analysis: Plot a standard curve of absorbance versus phenol concentration. Determine the concentration of the unknown samples by interpolation from this curve.
Self-Validating System and Expected Results
The integrity of this protocol is validated by the linearity of the standard curve. A high coefficient of determination (R² > 0.99) indicates a reliable and reproducible assay. The blank should exhibit negligible absorbance, confirming the purity of the reagents and the absence of interfering substances. The color development is specific to phenols with an unblocked para-position, providing a built-in specificity check.
Conclusion
N-Chloro-p-benzoquinoneimine is a powerful analytical tool for researchers in chemistry and drug development. Its specific reactivity, when understood and properly handled, allows for the sensitive and accurate quantification of key analytes like phenols and ammonia. This guide provides the foundational knowledge, from basic identification with CAS number 637-61-6 to detailed mechanistic insights and practical experimental protocols, to support its effective application in a research setting.
References
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Angene Chemical. N-Chloro-P-benzoquinoneimine(CAS# 637-61-6). [Link]
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ChemWhat. N-CHLORO-P-BENZOQUINONEIMINE CAS#: 637-61-6. [Link]
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Fisher Scientific. 2,6-Dibromo-N-chloro-p-benzoquinoneimine, 97%. [Link]
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PubMed. Mechanism of the Gibbs Reaction. Part 4.(1) Indophenol Formation via N-Chlorobenzoquinone Imine Radical Anions. The Aza-S(RN)2 Chain Reaction Mechanism. Chain Initiation with 1,4-Benzoquinones and Cyanide Ion. [Link]
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ResearchGate. The reaction mechanism proposed for the Berthelot reaction consists of three steps. [Link]
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